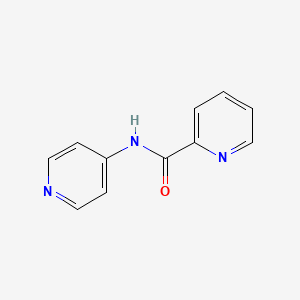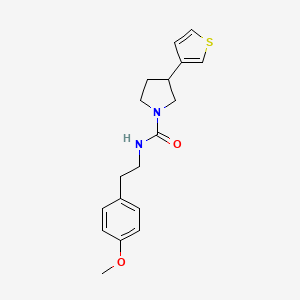![molecular formula C13H15BrN4O4S2 B2526556 methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 338421-76-4](/img/structure/B2526556.png)
methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C13H15BrN4O4S2 and its molecular weight is 435.31. The purity is usually 95%.
BenchChem offers high-quality methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alkylation Agent
Methyl bromoacetate acts as an alkylating agent . It has been employed to alkylate phenol and amino groups in various chemical reactions. Alkylation is a crucial process in synthetic chemistry, allowing the introduction of alkyl groups into organic molecules. Researchers use methyl bromoacetate to modify functional groups and create new compounds with specific properties .
Vitamin and Pharmaceutical Synthesis
This compound finds application in the synthesis of vitamins and pharmaceutical drugs . By incorporating methyl bromoacetate into complex molecules, chemists can access novel structures with potential therapeutic benefits. Its versatility makes it valuable in drug discovery and development .
Chemical Modification of Histidine
Methyl bromoacetate serves as a reagent for the chemical modification of histidine . Histidine is an essential amino acid involved in various biological processes. Researchers use this reagent to selectively modify histidine residues in proteins, enabling studies on protein function, stability, and interactions .
Coumarin Synthesis
In organic synthesis, methyl bromoacetate participates in the synthesis of coumarins . Coumarins are aromatic compounds with diverse biological activities. By reacting with appropriate precursors, methyl bromoacetate contributes to the construction of these valuable molecules .
Cis-Cyclopropane Formation
Methyl bromoacetate plays a role in the synthesis of cis-cyclopropane derivatives . Cyclopropanes are three-membered ring structures that exhibit interesting reactivity and biological properties. Researchers utilize methyl bromoacetate to introduce cyclopropane moieties into organic frameworks .
Safety Considerations
Keep in mind that methyl bromoacetate can be toxic by ingestion and inhalation. It may also irritate the skin and eyes, so proper precautions are essential when handling this compound .
properties
IUPAC Name |
methyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O4S2/c1-18-11(16-17-13(18)23-8-12(19)22-2)7-15-24(20,21)10-5-3-9(14)4-6-10/h3-6,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXRUJUQQDVQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid](/img/structure/B2526473.png)

![3-(1H-indole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2526475.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2526476.png)
![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone](/img/structure/B2526480.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide](/img/structure/B2526482.png)
![Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate](/img/structure/B2526483.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2526484.png)


![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)
![2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2526492.png)
![4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2526493.png)
